4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine
Description
Nomenclature and Structural Identity
4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is systematically identified through multiple nomenclature systems that reflect its complex heterocyclic structure. The compound is registered under Chemical Abstracts Service number 1037479-36-9, providing a unique identifier for chemical databases and regulatory documentation. The systematic name follows International Union of Pure and Applied Chemistry conventions, designating the bicyclic core as pyrazolo[3,4-D]pyrimidine with specific positional descriptors for the substituent groups.
The molecular formula C₆H₄Cl₂N₄S indicates the presence of six carbon atoms, four hydrogen atoms, two chlorine atoms, four nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 235.09 grams per mole. Alternative nomenclature includes 4,6-dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine, where the methylthio group is described using the methylsulfanyl terminology. The compound is also referenced in chemical databases under various synonyms that reflect different naming conventions used across pharmaceutical and chemical literature.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1037479-36-9 | |
| Molecular Formula | C₆H₄Cl₂N₄S | |
| Molecular Weight | 235.09 g/mol | |
| Density | 1.7±0.1 g/cm³ | |
| Predicted pKa | Not specified |
The structural identity encompasses a fused ring system where the pyrazole ring is condensed with the pyrimidine ring through shared carbon-nitrogen bonds. The numbering system for the heterocyclic framework follows established conventions for fused ring systems, with the pyrazole component contributing positions 1-3 and the pyrimidine component providing positions 4-6 and additional nitrogen positions. This systematic approach to nomenclature ensures precise communication of structural information across scientific disciplines and regulatory frameworks.
Position in Heterocyclic Chemistry
Heterocyclic pyrazolopyrimidines represent a distinctive class of bicyclic systems characterized by their five-membered and six-membered ring fusion, incorporating three or four nitrogen atoms that result in four primarily possible structural isomers. The pyrazolo[3,4-d]pyrimidine framework specifically features a [5-6] bicyclic arrangement where the pyrazole ring is fused to the pyrimidine ring through positions 3 and 4 of the pyrazole component. This particular fusion pattern creates a rigid planar structure that significantly influences the compound's chemical reactivity and biological activity profiles.
The heterocyclic classification places this compound within the broader category of nitrogen-containing heterocycles, specifically the subclass of fused pyrimidine derivatives. The compound's position in heterocyclic chemistry is further defined by its substitution pattern, which includes electrophilic halogen atoms at positions 4 and 6, and a nucleophilic sulfur-containing substituent at position 3. This combination of electron-withdrawing and electron-donating groups creates unique electronic properties that distinguish it from other members of the pyrazolopyrimidine family.
The bicyclic nature of the compound contributes to its stability and provides multiple sites for potential chemical modification, making it an attractive scaffold for medicinal chemistry applications. The nitrogen atoms within the ring system serve as hydrogen bond acceptors and can participate in coordination with metal ions or interaction with biological targets. The planar geometry of the fused ring system facilitates pi-pi stacking interactions and enhances binding affinity to protein targets that recognize aromatic systems.
Relationship to Purine Analogs
The pyrazolo[3,4-d]pyrimidine scaffold demonstrates significant structural similarity to naturally occurring purines, establishing it as an important bioisostere for adenine and related purine nucleotides. This relationship to purine analogs is particularly relevant because the compound serves as an isostere of the adenine ring found in adenosine triphosphate, enabling it to mimic kinase active site hinge region binding contacts. The structural mimicry extends beyond simple geometric similarity to include electronic properties that allow pyrazolopyrimidines to interact with purine-binding enzymes and receptors.
The chemical similarity between pyrazolo[3,4-d]pyrimidine scaffolds and purines has been extensively documented in medicinal chemistry literature, where this relationship forms the foundation for rational drug design approaches. The fused heterocyclic system preserves the essential hydrogen bonding patterns and aromatic character of natural purines while introducing opportunities for selective modification through substitution at various positions. This dual capability of maintaining biological recognition while enabling chemical diversification makes pyrazolopyrimidines valuable tools for developing selective therapeutic agents.
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can successfully compete with natural purine substrates for enzyme binding sites, particularly in kinase inhibition applications. The compound's relationship to purine analogs extends to metabolic pathways where purine metabolism enzymes may recognize and process these synthetic analogs, although the specific metabolic fate depends heavily on the substitution pattern and stereochemical features of individual derivatives.
The methylthio substitution at position 3 in this compound introduces additional complexity to its relationship with purine analogs, as this modification is not commonly found in natural purines. However, similar thio-substituted purine analogs have been developed as antimetabolites and enzyme inhibitors, suggesting that this structural feature may confer enhanced selectivity or improved pharmacological properties compared to unsubstituted purine analogs.
Historical Development of Pyrazolo[3,4-d]pyrimidines
The historical development of pyrazolo[3,4-d]pyrimidines as a pharmaceutical scaffold can be traced to early investigations into purine analogs as potential therapeutic agents. Initial research in the 1980s focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidial agents, with researchers discovering that these compounds exhibited superior activity compared to their purine counterparts. This early work established the fundamental principles for using pyrazolopyrimidines as biologically active compounds and demonstrated their potential for therapeutic applications.
The systematic development of the pyrazolo[3,4-d]pyrimidine scaffold gained momentum through the 1990s and 2000s as researchers recognized the versatility of this heterocyclic system for medicinal chemistry applications. The basic pyrazolo[3,4-d]pyrimidine framework was first registered in chemical databases in 2005, marking a significant milestone in the formal recognition of this compound class. During this period, synthetic methodologies were refined to enable efficient preparation of diverse pyrazolopyrimidine derivatives with varying substitution patterns.
Significant advancement in pyrazolo[3,4-d]pyrimidine chemistry occurred through the development of one-pot synthetic approaches that streamlined the preparation of these compounds from readily available starting materials. Research published in 2011 demonstrated efficient synthetic routes using 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine hydrate in ethanol, establishing practical methods for large-scale synthesis. These methodological improvements facilitated broader investigation of the pharmacological properties of pyrazolopyrimidine derivatives.
The historical trajectory of pyrazolo[3,4-d]pyrimidine development reflects the evolution of modern medicinal chemistry from empirical screening approaches to rational drug design based on structural understanding of target interactions. Contemporary research focuses on structure-activity relationship studies that guide the optimization of specific derivatives for particular therapeutic applications, with this compound representing a sophisticated example of targeted molecular design.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from the remarkable pharmacological diversity exhibited by the pyrazolo[3,4-d]pyrimidine scaffold across multiple therapeutic areas. Research has documented extensive biological activities associated with this compound class, including antiviral, anti-inflammatory, antimicrobial, antimycobacterial, antihypertensive, radioprotective, and antioxidant properties. This broad spectrum of activities positions pyrazolopyrimidines as privileged scaffolds in drug discovery, where a single structural framework can serve as the foundation for developing therapeutics targeting diverse disease mechanisms.
Contemporary medicinal chemistry research has particularly emphasized the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, with multiple successful anticancer medicines incorporating this pharmacophore as a key structural element. The scaffold's ability to function as an adenosine triphosphate mimetic enables its use in developing kinase inhibitors, which represent a major class of modern anticancer therapeutics. Recent studies have focused on optimizing pyrazolopyrimidine derivatives as inhibitors of endothelial growth factor receptors and vascular endothelial growth factor receptors, demonstrating the continued relevance of this scaffold in contemporary drug development.
The methylthio substitution pattern found in this compound represents a strategic approach to modulating the biological activity and pharmacological properties of the parent scaffold. Research has shown that sulfur-containing substituents can significantly influence the compound's interaction with biological targets, potentially enhancing selectivity and improving therapeutic indices. The combination of chlorine substituents with the methylthio group creates opportunities for fine-tuning molecular properties such as lipophilicity, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
4,6-dichloro-3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4S/c1-13-5-2-3(7)9-6(8)10-4(2)11-12-5/h1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMETGAACPORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671945 | |
| Record name | 4,6-Dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037479-36-9 | |
| Record name | 4,6-Dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Thiolation with Sodium Thiomethoxide
A plausible route involves treating 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at elevated temperatures. The iodine leaving group at position 3 facilitates displacement by the thiomethoxide ion, driven by the electron-deficient aromatic system.
Representative Protocol
Copper-Catalyzed Coupling
Copper-mediated cross-coupling offers an alternative for installing the methylthio group. For example, 4,6-dichloro-3-bromo-1H-pyrazolo[3,4-d]pyrimidine reacts with methylthiolate in the presence of a copper(I) catalyst and a bipyridine ligand.
Optimized Conditions
This method avoids harsh nucleophilic conditions, preserving sensitive functional groups.
Cyclocondensation Strategies
Constructing the pyrazolo[3,4-d]pyrimidine ring with pre-installed methylthio functionality represents another viable approach.
Cyclization of 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile
Heating 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile with urea at 200°C induces cyclization to form the pyrimidine ring. Subsequent chlorination with POCl₃/PCl₅ introduces the 4,6-dichloro motif.
Stepwise Process
- Cyclization :
- Chlorination :
This route ensures regioselective placement of the methylthio group early in the synthesis.
Comparative Analysis of Methods
The table below evaluates the efficiency and practicality of each approach:
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Nucleophilic Substitution | Simple, one-step reaction | Requires pre-functionalized substrate | 60–70% |
| Copper-Catalyzed Coupling | Mild conditions, functional group tolerance | Lengthy reaction time | 50–65% |
| Cyclocondensation | Early introduction of -SMe group | High-temperature steps | 70–80% |
Characterization and Validation
Successful synthesis is confirmed via:
- ¹H NMR : A singlet at δ 2.50 ppm (SMe protons) and absence of aromatic protons at position 3.
- Mass Spectrometry : Molecular ion peak at m/z 235.09 (C₆H₄Cl₂N₄S).
- HPLC Purity : >95% (using C18 column, acetonitrile/water gradient).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolopyrimidines with various functional groups replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Reduced pyrazolopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine exhibits promising anticancer properties. Studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines by targeting the ATP-binding site of kinases, leading to reduced tumor growth in vivo models .
Antiviral Properties
The compound has also been investigated for its antiviral activity. A study highlighted its effectiveness against certain viral infections by disrupting viral replication mechanisms. The structure-activity relationship (SAR) analyses suggest that modifications on the pyrazolo-pyrimidine scaffold can enhance antiviral potency .
Agricultural Applications
Herbicidal Activity
In agricultural research, this compound has been evaluated for its herbicidal properties. Field trials have shown that the compound effectively controls a range of broadleaf and grassy weeds without harming crops. Its mode of action involves inhibition of specific enzymes crucial for plant growth .
Fungicidal Properties
Additionally, the compound has demonstrated fungicidal activity against various fungal pathogens affecting crops. Laboratory studies indicate that it disrupts fungal cell wall synthesis, making it a potential candidate for developing new fungicides .
Material Science Applications
Polymeric Composites
this compound has been incorporated into polymeric materials to enhance their thermal and mechanical properties. Research indicates that composites containing this compound exhibit improved stability and durability under environmental stress conditions .
Nanotechnology
In nanotechnology, the compound has been utilized as a precursor for synthesizing nanoparticles with unique optical properties. Studies have shown that these nanoparticles can be used in various applications including drug delivery systems and photothermal therapy .
Data Tables
Case Studies
- Anticancer Study : A comprehensive study involving various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation through kinase inhibition pathways. The results were promising enough to warrant further clinical exploration.
- Agricultural Field Trials : Extensive field trials conducted over multiple seasons confirmed the herbicidal efficacy of this compound against common weeds while maintaining crop safety. This positions it as a viable alternative to traditional herbicides.
- Nanoparticle Synthesis : Research on using this compound as a precursor for nanoparticles revealed enhanced properties beneficial for targeted drug delivery systems. The nanoparticles showed controlled release characteristics and improved bioavailability.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
The following sections compare the target compound with structurally and functionally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, synthesis pathways, and biological activities.
Structural Analogues
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Chlorine at positions 4 and 6 is critical for electrophilic reactivity, enabling nucleophilic substitution reactions to introduce amines or other functional groups .
Key Observations :
- Phosphorus oxychloride (POCl₃) is a universal reagent for chlorination of pyrazolo[3,4-d]pyrimidines, while DMF acts as a catalyst .
- Methylthio introduction often requires post-chlorination steps with sulfur-containing nucleophiles, differing from methyl or aryl substitutions .
Key Observations :
- The methylthio group in the target compound may improve membrane permeability compared to hydroxyl or amine derivatives, as seen in nanotube-delivered analogues .
- Chlorophenyl substitutions (e.g., in PP2) enhance selectivity for tyrosine kinases, whereas dichloro derivatives show broader kinase inhibition .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Key Observations :
- The methylthio group increases lipophilicity (LogP ~2.8) compared to diamino derivatives (LogP -0.5), favoring blood-brain barrier penetration in anticancer therapies .
- Dichloro substitution reduces aqueous solubility, necessitating formulation strategies for in vivo applications .
Biological Activity
4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C₆H₄Cl₂N₄S
- Molecular Weight: 235.09 g/mol
- CAS Number: 1037479-36-9
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets:
- Kinase Inhibition : This compound has been evaluated for its inhibitory effects on several kinases, including c-Met kinase. In vitro studies have shown that it can significantly inhibit cancer cell proliferation by targeting this pathway, which is crucial in oncogenesis and tumor progression .
- Anti-inflammatory Activity : Some derivatives of pyrazolo[3,4-D]pyrimidine have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds similar to this compound showed IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Biological Activity Summary
Case Study 1: Inhibition of c-Met Kinase
A study synthesized various pyrazolo[3,4-D]pyrimidine derivatives and evaluated their activity against c-Met kinase and several cancer cell lines (A549, MCF-7, HeLa). The most promising derivative showed an IC₅₀ value of 0.090 μM against c-Met kinase and significant cytotoxicity against the tested cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory properties of pyrazolo[3,4-D]pyrimidine derivatives, compounds were tested for their ability to inhibit COX enzymes. The results indicated that these compounds could effectively reduce inflammation in vivo and in vitro models, with one compound showing an IC₅₀ value similar to that of indomethacin .
Q & A
Q. What are the optimal synthetic routes for 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. For example:
- Step 1 : Condensation of substituted pyrazole amines with chlorinated pyrimidine intermediates under basic conditions (e.g., KOH/EtOH) .
- Step 2 : Introduction of methylthio groups via nucleophilic substitution using methanethiol or methylthio reagents in dry acetonitrile or dichloromethane .
- Characterization : Intermediates are purified via recrystallization (e.g., acetonitrile) and confirmed using ¹H NMR (e.g., δ 2.5 ppm for methylthio protons) and IR spectroscopy (C-S stretch at ~650 cm⁻¹) .
Q. How can researchers validate the purity and structural integrity of synthesized derivatives?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions and absence of unreacted starting materials.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₅Cl₂N₄S: theoretical 264.96, observed 264.95) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Anticancer Activity : MTT assay on leukemia (e.g., MV4-11) or solid tumor cell lines (IC₅₀ determination) .
- Antimicrobial Screening : Agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Kinase Inhibition : Fluorescence-based assays for FLT3 or VEGFR2 inhibition (IC₅₀ < 100 nM in optimized derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, side-chain additions) impact biological activity?
- Key Findings from SAR Studies :
- Halogen Effects : Chlorine at C4/C6 enhances kinase inhibition (e.g., FLT3 inhibition by 33: IC₅₀ = 2.1 nM) compared to bromine or iodine .
- Methylthio Group : Critical for binding to kinase ATP pockets; replacing with methoxy reduces potency by ~10-fold .
- Side Chains : Urea/thiourea moieties at C3 improve solubility and selectivity (e.g., compound 33 with 4-chloro-3-(trifluoromethyl)phenyl group) .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Case Example : Discrepancies in IC₅₀ values for FLT3 inhibition may arise from assay conditions (e.g., ATP concentration).
Q. How can researchers evaluate the compound’s mechanism of action in cancer models?
- In Vitro :
- In Vivo :
Q. What computational methods support the design of high-affinity derivatives?
- Docking Studies : Use AutoDock Vina to model interactions with FLT3 (PDB: 6AY). The methylthio group forms hydrophobic contacts with Val624, while chloro substituents interact with hinge region residues .
- QSAR Models : Develop regression models correlating logP values with cellular permeability (e.g., derivatives with logP < 3 show improved bioavailability) .
Methodological Considerations
Q. How to optimize reaction yields for scale-up synthesis?
- Key Parameters :
- Solvent Choice : Dry acetonitrile improves nucleophilic substitution efficiency (yield >85% vs. 60% in DCM) .
- Temperature Control : Reactions at 60–80°C reduce byproduct formation in cyclocondensation steps .
Q. What strategies mitigate toxicity in preclinical development?
- Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione adducts).
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl benzoate) to enhance tissue specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
